4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a benzofuro[3,2-d]pyrimidine core structure with a 3,4-dichlorobenzylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzofuran and suitable pyrimidine derivatives.
Introduction of the 3,4-Dichlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the benzofuro[3,2-d]pyrimidine core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorines on the benzyl group can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes like cyclooxygenase-2.
Biological Studies: Used in studies involving cell signaling pathways and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, it may inhibit cyclooxygenase-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anti-inflammatory properties.
Benzothiazole Derivatives: These compounds also have a benzene ring fused to a heterocyclic structure and exhibit similar biological activities.
Uniqueness
4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzylthio group is particularly significant in enhancing its activity and selectivity towards certain biological targets.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS/c18-12-6-5-10(7-13(12)19)8-23-17-16-15(20-9-21-17)11-3-1-2-4-14(11)22-16/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQIGYGBJALKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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